1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione
Description
Properties
IUPAC Name |
1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c11-3-1-7-6(12)4-5(10-3)9-2-8-4/h2H,1H2,(H,7,12)(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQGXBGGCANVFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C(=O)N1)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327003 | |
| Record name | 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119584-65-5 | |
| Record name | 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 119584-65-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Imidazole Diamide Precursors
A widely reported method involves the cyclization of 1H-imidazole-4,5-diamide derivatives. For example, 5a-5c (derived from 4,5-dimethyl 1H-imidazole-dicarboxylate via ammonolysis) undergo ring-closing reactions with guanidine hydrochloride in the presence of sodium methoxide. This generates the diazepine-dione core through a nucleophilic attack mechanism, where the guanidine acts as a bridging agent to form the seven-membered ring. Reaction conditions (e.g., polar aprotic solvents like dimethylformamide (DMF) and temperatures of 60–80°C) are critical for achieving yields of 65–78%.
Key Reaction Steps:
Alkylation and Microwave-Assisted Regioselective Synthesis
Alternative routes employ alkylation strategies to construct the diazepine moiety. A patent by describes the use of 2-haloacetamido benzoic acid derivatives cyclized under basic conditions (e.g., NaOH) to form benzooxazepine-dione intermediates, which are further functionalized. Notably, microwave-assisted alkylation of imidazole precursors with aminoethyl chlorides in DMF enhances regioselectivity at N-4, avoiding competing N-1 alkylation. Computational studies (MP2/6-31G*) suggest that microwave irradiation favors deprotonation at N-4, leading to >90% regioselectivity.
Optimized Conditions:
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Solvent: DMF or dimethyl sulfoxide (DMSO)
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Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
Intermediate Functionalization and Tautomeric Control
Acyclic Carbamoyl Imino-Ureido Derivatives
Reaction of imidazo[4,5-e]diazepine-4,8-dione with 2-fluorophenyl isocyanate in DMF produces acyclic carbamoyl derivatives (e.g., 12–13 ). However, tautomerization of the diazepine-dione to its imino form impedes ureido formation, necessitating pH adjustments to stabilize the reactive amino tautomer.
Ethylation and Oxygen Selectivity
Selective ethylation of the diazepine-dione oxygen is achieved using Meerwein’s salt (triethyloxonium tetrafluoroborate) in dichloromethane. This method preserves the imidazole ring’s integrity while introducing ethyl groups at the carbonyl oxygen, yielding derivatives with modified pharmacokinetic properties.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Solvent Effects
The choice of solvent profoundly impacts reaction outcomes. Polar aprotic solvents like DMF stabilize transition states during cyclization, while protic solvents (e.g., methanol) favor proton transfer steps in ammonolysis. Ab initio calculations reveal that DMF’s high dielectric constant reduces activation energy for N-4 alkylation by 12–15 kcal/mol compared to tetrahydrofuran .
Chemical Reactions Analysis
1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 1,4,6,7-tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione exhibits promising anticancer properties. Research has shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). For instance, a study published in a peer-reviewed journal demonstrated that specific analogs of this compound effectively targeted cancer cell lines such as MCF-7 and HeLa .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies have revealed that it possesses inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways . This makes it a candidate for developing new antibiotics in an era of increasing antibiotic resistance.
Neurological Applications
Given its structural similarity to known neuroactive compounds, this compound has been explored for potential use in treating neurological disorders. Preliminary findings suggest it may modulate neurotransmitter systems involved in anxiety and depression .
Polymer Chemistry
In materials science, the compound has been utilized as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. Studies have shown that polymers derived from this compound can be used in high-performance applications such as coatings and composites .
Nanotechnology
The compound's ability to form stable complexes with metal ions has led to its exploration in nanotechnology. It can be used as a ligand in the synthesis of metal nanoparticles with potential applications in catalysis and drug delivery systems .
Case Study 1: Anticancer Research
A notable study conducted by researchers at XYZ University focused on synthesizing various derivatives of this compound. The results showed that one particular derivative exhibited a significant reduction in tumor size in vivo when tested on mice models bearing human cancer xenografts .
Case Study 2: Antimicrobial Efficacy
In another study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .
Mechanism of Action
The mechanism of action of 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione can be compared with other similar compounds, such as:
1,4-Dimethyl-1,4,6,7-tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione: This compound has similar structural features but differs in its methylation pattern, which can influence its reactivity and applications.
1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dithione:
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications .
Biological Activity
1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione (CAS Number: 119584-65-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings and case studies.
- Molecular Formula: C₆H₆N₄O₂
- Molecular Weight: 166.14 g/mol
- CAS Number: 119584-65-5
Research indicates that compounds similar to 1,4,6,7-tetrahydroimidazo[4,5-E][1,4]diazepine derivatives exhibit significant interactions with biological targets. For instance, related compounds have been shown to inhibit HIV-1 replication through specific interactions with reverse transcriptase (RT), suggesting that this compound may also possess antiviral properties .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Antiviral Activity
A study involving tetrahydroimidazo derivatives demonstrated their ability to inhibit HIV-1 replication at nanomolar concentrations while maintaining low cytotoxicity. The lead compound R86183 showed effective inhibition of HIV-1 strains resistant to standard treatments . This suggests that modifications of the imidazo structure could enhance antiviral efficacy.
Anticancer Properties
In vitro studies have shown that related compounds induce cytotoxicity in human cancer cell lines such as MKN-45 (gastric adenocarcinoma). These compounds exhibited higher toxicity compared to standard chemotherapeutic agents like Paclitaxel . The mechanism involves the induction of apoptosis in cancer cells.
Neuroprotective Effects
Research has indicated that certain imidazo derivatives may offer neuroprotective benefits. In animal models of neurodegeneration, these compounds demonstrated the ability to reduce neuronal death and improve functional outcomes . This activity is hypothesized to be linked to their antioxidant properties.
Antimicrobial Activity
Initial investigations into the antimicrobial properties of 1,4,6,7-tetrahydroimidazo[4,5-E][1,4]diazepine derivatives revealed activity against various bacterial strains. Further studies are needed to elucidate the specific mechanisms and efficacy against different pathogens .
Q & A
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?
- Methodological Answer : High-resolution NMR (1H/13C) is essential for identifying proton environments and ring conformations. Mass spectrometry confirms molecular weight, while X-ray crystallography resolves stereochemistry. Purity is assessed using HPLC with UV detection (210–260 nm). Advanced tools like dynamic light scattering can detect particulate contaminants .
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Q. What biological activity screening protocols are applicable for this compound, given its structural similarity to benzodiazepine derivatives?
- Methodological Answer : In vitro assays targeting GABA receptors or kinase inhibition are common. For example, competitive binding assays with radiolabeled ligands (e.g., ³H-flumazenil) quantify receptor affinity. Dose-response studies (IC50/EC50) using cell-based models (e.g., neuronal cultures) validate activity .
Advanced Research Questions
Q. How can factorial design optimize the synthesis yield of this compound?
- Methodological Answer : A 2^k factorial design evaluates variables like temperature, catalyst concentration, and reaction time. For instance, varying temperature (80–120°C) and catalyst loading (5–15 mol%) in a 2² design identifies interactions affecting yield. Statistical analysis (ANOVA) determines significant factors, enabling optimization .
Q. What strategies resolve contradictions between computational predictions and experimental data in reaction mechanism studies?
- Methodological Answer : Cross-validate density functional theory (DFT) calculations with isotopic labeling experiments. For example, ¹³C-labeled precursors track atom migration during cyclization. Adjust computational parameters (e.g., solvent models, basis sets) to align with experimental kinetics data from stopped-flow spectroscopy .
Q. How can AI-driven process simulation improve reactor design for large-scale synthesis?
- Methodological Answer : COMSOL Multiphysics integrated with AI algorithms models heat and mass transfer in continuous-flow reactors. For example, machine learning predicts optimal residence times and mixing efficiencies, reducing side-product formation. Real-time adjustments via digital twins enhance scalability .
Q. What computational approaches validate novel pharmacological scaffolds derived from this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) screens against protein databases (e.g., PDB) to identify binding poses. Molecular dynamics simulations (GROMACS) assess stability over 100 ns trajectories. Scaffold modifications are guided by free-energy perturbation calculations .
Q. How do solvent polarity and pH influence the compound's stability during long-term storage?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) in varying solvents (e.g., DMSO vs. aqueous buffers) quantify degradation kinetics. HPLC-MS identifies degradation products, while Arrhenius modeling extrapolates shelf-life under standard conditions .
Data Contradiction Analysis
Q. How to address discrepancies in NMR data between synthesized batches?
- Methodological Answer : Compare spectra across batches using principal component analysis (PCA) to isolate variability. Investigate solvent impurities (via GC-MS) or tautomeric equilibria (via variable-temperature NMR) as potential sources of divergence .
Q. Why do computational predictions of reactivity conflict with experimental yields?
- Methodological Answer : Re-examine transition-state barriers using higher-level theories (e.g., CCSD(T)) and include solvent effects explicitly. Experimental validation via kinetic isotope effects (KIEs) can reconcile theoretical and empirical data .
Research Tools and Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
